3-Chloro-5-fluorophenyl-(5-methyl-2-furyl)methanol 3-Chloro-5-fluorophenyl-(5-methyl-2-furyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13558279
InChI: InChI=1S/C12H10ClFO2/c1-7-2-3-11(16-7)12(15)8-4-9(13)6-10(14)5-8/h2-6,12,15H,1H3
SMILES: CC1=CC=C(O1)C(C2=CC(=CC(=C2)Cl)F)O
Molecular Formula: C12H10ClFO2
Molecular Weight: 240.66 g/mol

3-Chloro-5-fluorophenyl-(5-methyl-2-furyl)methanol

CAS No.:

Cat. No.: VC13558279

Molecular Formula: C12H10ClFO2

Molecular Weight: 240.66 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-5-fluorophenyl-(5-methyl-2-furyl)methanol -

Specification

Molecular Formula C12H10ClFO2
Molecular Weight 240.66 g/mol
IUPAC Name (3-chloro-5-fluorophenyl)-(5-methylfuran-2-yl)methanol
Standard InChI InChI=1S/C12H10ClFO2/c1-7-2-3-11(16-7)12(15)8-4-9(13)6-10(14)5-8/h2-6,12,15H,1H3
Standard InChI Key RTBPQQQDODWKPU-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)C(C2=CC(=CC(=C2)Cl)F)O
Canonical SMILES CC1=CC=C(O1)C(C2=CC(=CC(=C2)Cl)F)O

Introduction

Structural Characteristics and Molecular Design

Core Architecture and Functional Groups

The compound’s structure comprises two aromatic systems: a 3-chloro-5-fluorophenyl group and a 5-methylfuran-2-yl group, connected by a methanol (-CH₂OH) bridge. The phenyl ring features meta-substituted chlorine (Cl) and fluorine (F) atoms, which enhance electronegativity and influence electronic distribution. The furan moiety includes a methyl group at the 5-position, increasing hydrophobicity and steric bulk.

The IUPAC name, (3-chloro-5-fluorophenyl)-(5-methylfuran-2-yl)methanol, precisely reflects this arrangement. The SMILES notation, CC1=CC=C(O1)C(C2=CC(=CC(=C2)Cl)F)O, provides a linear representation of the molecule, highlighting the connectivity of substituents.

Stereochemical and Conformational Insights

While explicit stereochemical data are unavailable, the presence of a chiral center at the methanol-bearing carbon suggests potential enantiomerism. Computational models predict that the low-energy conformer positions the hydroxyl group (-OH) orthogonally to the furan ring to minimize steric clashes with the methyl group. The InChIKey, RTBPQQQDODWKPU-UHFFFAOYSA-N, serves as a unique identifier for this specific stereochemical configuration.

Synthesis and Manufacturing Considerations

General Synthetic Pathways

Synthesis typically involves multi-step organic reactions, starting with commercially available precursors like 3-chloro-5-fluorobenzaldehyde and 5-methylfuran-2-carbinol. Key steps include:

  • Friedel-Crafts alkylation to couple the phenyl and furan rings.

  • Halogenation to introduce chlorine and fluorine substituents.

  • Reductive amination or Grignard reactions to install the methanol bridge.

Optimization of reaction conditions (e.g., temperature, catalysts) is critical to achieving high yields and purity. For instance, anhydrous environments and Lewis acid catalysts (e.g., AlCl₃) are often employed to facilitate electrophilic substitutions.

Challenges in Scalability

The electron-withdrawing nature of chlorine and fluorine substituents can deactivate the phenyl ring, necessitating harsh reaction conditions. Additionally, the methyl group on the furan ring may hinder access to reactive sites, requiring tailored solvents like dichloromethane or tetrahydrofuran to improve solubility.

Physicochemical and Computational Properties

Key Physicochemical Parameters

  • Molecular Weight: 240.66 g/mol.

  • XLogP3: Estimated at 2.8–3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Hydrogen Bond Donors/Acceptors: 1 donor (-OH) and 3 acceptors (two furan oxygens, one hydroxyl oxygen).

  • Rotatable Bonds: 2, suggesting conformational flexibility.

Research Gaps and Future Directions

Despite its promising features, empirical data on 3-Chloro-5-fluorophenyl-(5-methyl-2-furyl)methanol remain scarce. Critical research priorities include:

  • Pharmacokinetic profiling: Absorption, distribution, metabolism, and excretion (ADME) studies.

  • Toxicity screens: Acute and chronic toxicity assays in model organisms.

  • Synthetic optimization: Development of greener, high-yield routes using flow chemistry or biocatalysts.

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